Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)-

Description

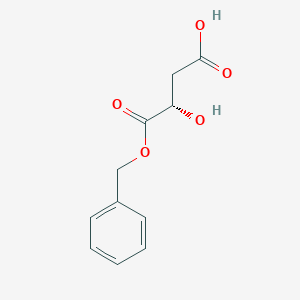

The compound "Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)-" (CAS: 66178-04-9) is a chiral ester derivative of succinic acid (butanedioic acid). Its structure features a hydroxy group at the C2 position and a benzyl ester group at the C1 position, with the (2S) stereochemistry. Key physicochemical properties include:

Properties

IUPAC Name |

(3S)-3-hydroxy-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBVXNKKIAKFQI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260092 | |

| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66178-04-9 | |

| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66178-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

-

Reactants :

-

(S)-Malic acid (1.0 equiv)

-

Benzyl alcohol (1.2 equiv)

-

Concentrated HCl (catalytic)

-

-

Process :

-

The reaction is conducted in a biphasic system of water and ethyl acetate.

-

Benzyl alcohol is added dropwise to a solution of (S)-malic acid in aqueous HCl at 0°C.

-

The mixture is stirred for 48 hours at room temperature.

-

-

Workup :

-

The aqueous phase is separated, neutralized to pH 7.0 with 1 M NaOH, and extracted with ethyl acetate to remove unreacted benzyl alcohol.

-

Acidification to pH 2.0 with HCl precipitates the mono-ester, which is extracted into ethyl acetate, dried over MgSO₄, and concentrated.

-

Yield and Characterization

-

Spectroscopic Data :

Alternative Methods

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to (S)-2-Hydroxybutanedioic acid and benzyl alcohol under acidic or basic conditions.

Reduction: Reduction of the ester using reagents like lithium aluminum hydride can yield the corresponding alcohol.

Transesterification: The ester can be converted to other esters through transesterification reactions in the presence of an alcohol and an acid or base catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4).

Transesterification: Excess alcohol and acid/base catalyst.

Major Products

Hydrolysis: (S)-2-Hydroxybutanedioic acid and benzyl alcohol.

Reduction: Corresponding alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules. For example, it can be used to synthesize derivatives that exhibit anti-inflammatory and analgesic properties.

Case Study: Synthesis of Anti-Cancer Agents

Research has demonstrated the compound's utility in synthesizing specific anti-cancer agents. A notable study involved the modification of the compound to enhance its efficacy against certain cancer cell lines. The derivatives showed improved cytotoxicity compared to their precursors, indicating the potential for developing new cancer therapies .

Agricultural Applications

Pesticide Formulations

In agriculture, Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester serves as a component in pesticide formulations. Its ability to enhance the solubility and stability of active ingredients makes it valuable for improving pesticide effectiveness.

Case Study: Efficacy in Pest Control

A field study evaluated the performance of a pesticide formulation containing this compound against common agricultural pests. The results indicated a significant reduction in pest populations when compared to control treatments without the compound. This suggests that the compound can enhance pest control strategies while potentially reducing the amount of active ingredient required .

Given its applications, an assessment of the environmental impact of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester is crucial. Studies have indicated that while the compound is effective in its applications, understanding its degradation pathways and potential toxicity is vital for sustainable use.

Toxicokinetics Studies

Toxicokinetics studies have shown that compounds similar to Butanedioic acid derivatives are well absorbed and metabolized in biological systems, which raises considerations for environmental safety and human health .

Mechanism of Action

The mechanism of action of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related succinic acid derivatives:

Physicochemical Properties

- Hydrophobicity : The benzyl ester group in the target compound increases hydrophobicity compared to diethyl succinate (logP ~1.5 vs. ~0.8) .

- Acidity : The C2 hydroxy group lowers the pKa (4.03) compared to unmodified succinic acid (pKa1 = 4.2, pKa2 = 5.6) .

- Stereochemical Impact : The (2S) configuration may enhance enantioselectivity in drug synthesis compared to racemic mixtures .

Data Tables

Table 1: Structural Comparison of Succinic Acid Derivatives

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- | C1: Benzyl; C2: -OH | C₁₁H₁₂O₅ | 224.21 | Ester, Hydroxy |

| Diethyl succinate | C1/C4: Ethyl | C₈H₁₄O₄ | 174.19 | Di-ester |

| Heptyl benzyl succinate (R-configuration) | C1: Benzyl; C4: Heptyl | C₁₈H₂₆O₄ | 306.40 | Long-chain ester |

Table 2: Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | logP |

|---|---|---|---|---|

| Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- | 424.1 ± 40.0 | 1.336 ± 0.06 | 4.03 | ~2.1 |

| Diethyl succinate | 217 | 1.040 | N/A | ~0.8 |

| Heptyl benzyl succinate (R-configuration) | >300 (predicted) | 1.05–1.10 | N/A | ~5.0 |

Key Research Findings

Stereochemical Influence : The (2S) enantiomer of hydroxy-substituted succinates shows higher bioactivity in chiral drug synthesis compared to the (R) form .

Industrial Relevance : Benzyl esters of succinic acid exhibit superior stability in polymer matrices compared to alkyl esters .

Natural Occurrence : Hydroxy and methoxy derivatives of succinic acid are identified in Hibiscus sabdariffa and Tetrapleura tetraptera, suggesting roles in plant defense mechanisms .

Biological Activity

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)-, commonly referred to as a derivative of succinic acid, has garnered attention for its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological and biochemical properties. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is and it is classified under the category of carboxylic acid esters. Its structure includes a butanedioic acid backbone with a hydroxy group and a phenylmethyl ester side chain, which influences its solubility and reactivity in biological systems.

1. Metabolic Role

Butanedioic acid derivatives play significant roles in metabolism. They are involved in the tricarboxylic acid (TCA) cycle, which is crucial for energy production. The compound can influence metabolic pathways by acting as a signaling molecule that communicates metabolic states to surrounding cells .

2. Signaling Mechanisms

The compound has been shown to participate in various signaling pathways:

- GPR91 Activation : It activates the GPR91 receptor, which influences cellular responses such as lipolysis inhibition in adipocytes and promotes angiogenesis in ischemic tissues .

- Epigenetic Modulation : Elevated levels of succinate can inhibit enzymes involved in DNA demethylation, leading to hypermethylation and potential oncogenic transformations .

3. Cardiovascular Effects

Research indicates that extracellular succinate can affect cardiomyocyte viability through GPR91 activation. Long-term exposure has been linked to pathological hypertrophy of heart muscle cells, indicating a dual role in both protective and detrimental cardiac responses .

4. Immune Response Modulation

The compound enhances immune responses by stimulating dendritic cells through SUCNR1 activation. This interaction can lead to increased production of pro-inflammatory cytokines, thus playing a role in adaptive immunity .

Case Study 1: Inhibition of Lipolysis

A study investigating the effects of succinate on adipocytes demonstrated that activation of GPR91 inhibited lipolysis, suggesting a mechanism through which metabolic dysregulation could occur in obesity-related conditions.

Case Study 2: Cancer Research

In cancer biology, elevated succinate levels have been implicated in tumorigenesis due to their ability to stabilize hypoxia-inducible factors (HIFs), promoting angiogenesis and tumor growth even under normoxic conditions .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-2-hydroxy-1-(phenylmethyl)butanedioic acid ester, and what experimental conditions optimize enantiomeric purity?

- Methodological Answer : The compound can be synthesized via stereoselective esterification of (S)-malic acid derivatives with benzyl alcohol under acidic catalysis. Protecting groups (e.g., tert-butyldimethylsilyl) may be used to prevent side reactions at the hydroxyl group. Enantiomeric purity is optimized using chiral catalysts (e.g., lipases or metal-ligand complexes) and monitored via chiral HPLC or polarimetry . Kinetic resolution during purification (e.g., recrystallization in chiral solvents) further enhances stereochemical fidelity.

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and compare with reference standards. Hydrolysis of the ester bond is expected under alkaline conditions, while the hydroxyl group may oxidize at elevated temperatures. Stability data should be modeled using Arrhenius equations to predict shelf-life .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzyl ester moiety (δ 5.1–5.3 ppm for CHPh) and malic acid backbone (δ 2.4–2.8 ppm for CHCOOH).

- IR : Ester carbonyl stretching at ~1740 cm and hydroxyl absorption at 3400–3500 cm.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] at m/z 252.1) and fragmentation patterns. Purity ≥98% is confirmed via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in asymmetric catalysis or enzyme inhibition studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s stereoelectronic properties, including orbital interactions at the ester and hydroxyl groups. Transition state analysis reveals enantioselectivity in reactions involving chiral catalysts. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to enzyme active sites, such as malate dehydrogenase, to hypothesize inhibitory mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). Systematic replication studies should:

- Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).

- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Cross-reference with structurally analogous compounds (e.g., benzyl-protected malic acid derivatives) to isolate structure-activity relationships .

Q. How can researchers design kinetic studies to elucidate the compound’s degradation pathways in aqueous environments?

- Methodological Answer : Use pseudo-first-order kinetics under controlled conditions (e.g., excess HO). Monitor ester hydrolysis via UV-Vis spectroscopy (loss of absorbance at 210 nm) or H NMR (disappearance of benzyl CH signals). Isotopic labeling (e.g., O) identifies nucleophilic attack sites. Rate constants () are derived from nonlinear regression of time-course data .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Solubility discrepancies may stem from:

- Crystallinity : Amorphous vs. crystalline forms exhibit differing solubility profiles (analyzed via XRPD).

- Impurity Effects : Residual benzyl alcohol (from synthesis) increases apparent solubility.

- Measurement Variability : Use standardized shake-flask methods with equilibration times ≥24 hours and HPLC quantification .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.